4'-Phenoxyacetophenone is an organic compound characterized by the molecular formula . It features a phenyl group attached to a carbonyl group, which is further connected to a phenoxy group. This compound is categorized as a ketone and is notable for its role as an intermediate in the synthesis of various fine chemicals. The structure of 4'-Phenoxyacetophenone can be represented as follows:
The compound has a melting point ranging from 47.5 to 53.5 °C and appears as a white crystalline solid .
There is no current research available on the mechanism of action of 4'-Phenoxyacetophenone in biological systems.
Information on the safety hazards of 4'-Phenoxyacetophenone is limited. As a general precaution for aromatic compounds, it's advisable to handle it with gloves and in a well-ventilated area due to potential for skin irritation and unknown respiratory effects []. Further research is needed to establish a comprehensive safety profile.
4'-Phenoxyacetophenone (also known as 1-(4-phenoxyphenyl)ethanone) is an organic compound with the chemical formula C14H12O2. It is a white crystalline solid ]
While the specific scientific research applications of 4'-Phenoxyacetophenone are not widely published, its chemical structure suggests potential areas of study. Here are some possibilities:
Research indicates that 4'-Phenoxyacetophenone exhibits various biological activities. It has been studied for its potential antimicrobial properties, showing efficacy against certain bacterial strains. Additionally, its derivatives have been explored for anti-inflammatory and analgesic effects, making it a candidate for pharmaceutical applications .
Several methods exist for synthesizing 4'-Phenoxyacetophenone:
4'-Phenoxyacetophenone serves various applications across different fields:
Studies on interaction profiles of 4'-Phenoxyacetophenone reveal its potential to interact with various biological systems. For instance, it has been shown to bind to specific protein targets, influencing enzyme activity related to inflammation and microbial resistance . Additionally, research into its interaction with metal ions indicates potential applications in coordination chemistry.
Several compounds share structural similarities with 4'-Phenoxyacetophenone. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Acetophenone | Simple ketone; used in flavoring | |
Phenoxyacetic Acid | Contains a carboxylic acid group; used in pharmaceuticals | |
4-Methoxyacetophenone | Contains a methoxy group; used in organic synthesis |
What sets 4'-Phenoxyacetophenone apart from these compounds is its specific arrangement of functional groups which allows for unique reactivity patterns and biological activities. Its dual functionality as both a ketone and an ether provides versatility in synthetic applications not found in simpler analogs like acetophenone.
Irritant